molecular formula C12H13N3O3 B1371625 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide CAS No. 1217862-90-2

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide

Cat. No.: B1371625
CAS No.: 1217862-90-2
M. Wt: 247.25 g/mol
InChI Key: SHSPGUZFWCPJBI-UHFFFAOYSA-N
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Description

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate or inhibit certain signaling pathways, leading to changes in gene expression patterns. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. This binding can result in changes in enzyme activity, either enhancing or suppressing their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may have implications for its therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function or providing therapeutic benefits. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by certain cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect the levels of key metabolites, thereby modulating metabolic pathways and influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its therapeutic potential, as it may preferentially accumulate in certain tissues or organs .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. Microwave-assisted synthesis and catalyst-free methods are also being investigated to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-methoxyphenyl)isoxazole-4-carboxamide
  • 5-Amino-3-(4-chlorophenyl)isoxazole-4-carboxamide
  • 5-Amino-3-(4-fluorophenyl)isoxazole-4-carboxamide

Uniqueness

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide is unique due to its specific ethoxyphenyl substitution, which can influence its biological activity and chemical properties. This substitution may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

5-amino-3-(4-ethoxyphenyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-17-8-5-3-7(4-6-8)10-9(11(13)16)12(14)18-15-10/h3-6H,2,14H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSPGUZFWCPJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235423
Record name 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-90-2
Record name 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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